molecular formula C19H21N3O3 B2575452 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide CAS No. 1351581-35-5

4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide

Cat. No. B2575452
CAS RN: 1351581-35-5
M. Wt: 339.395
InChI Key: HFSDBJDYIMSSCP-UHFFFAOYSA-N
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Description

4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide, also known as BEM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BEM is a morpholine-based compound that has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Pathways : Research has explored various synthetic pathways for creating derivatives of compounds structurally similar to "4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide". For instance, compounds have been synthesized through reactions involving aliphatic or aromatic primary amines, showcasing a wide array of carboxamide derivatives with potential applications in drug design and development (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
  • Reactivity with Amines : The reactivity of similar compounds with secondary amines such as morpholine has been demonstrated, yielding various benzamide derivatives. This reactivity is crucial for modifying pharmacological properties and enhancing the solubility or stability of potential therapeutic agents (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Biological Applications

  • Pharmacological Activities : Compounds structurally related to the specified chemical have been studied for their potential vasodilation properties, indicating the relevance of such compounds in cardiovascular research. The ability to modulate blood vessels' diameter can be crucial for developing new treatments for hypertension and other cardiovascular diseases (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
  • Antimicrobial and Antineoplastic Activity : Derivatives have been evaluated for their inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against L1210 leukemia, showcasing the potential for such compounds to serve as leads in the development of cancer therapies (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Structural and Molecular Studies

  • Crystal Engineering : The study of supramolecular assemblies involving compounds with functional similarities has highlighted the importance of structural arrangement for designing materials with specific properties. Such research can inform the development of novel drug delivery systems or materials with unique chemical or physical properties (Arora & Pedireddi, 2003).

properties

IUPAC Name

4-benzyl-5-oxo-N-(2-pyridin-4-ylethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18-14-25-13-17(22(18)12-16-4-2-1-3-5-16)19(24)21-11-8-15-6-9-20-10-7-15/h1-7,9-10,17H,8,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSDBJDYIMSSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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